molecular formula C15H9BrCl2N2O B6138491 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol

Cat. No.: B6138491
M. Wt: 384.1 g/mol
InChI Key: YYFZXPLZSSBPLW-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and an iminomethyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 5-bromo-2-chloro-4’-ethoxybenzophenone, which is then subjected to further reactions to introduce the iminomethyl group and form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of Lewis acids like aluminum trichloride in Friedel-Crafts acylation reactions is common .

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, indole derivatives are known to interact with various biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various fields.

Properties

IUPAC Name

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O/c16-8-5-6-11-13(14(8)18)15(21)12(20-11)7-19-10-4-2-1-3-9(10)17/h1-7,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFZXPLZSSBPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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